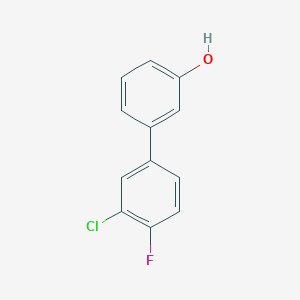

3-(3-Chloro-4-fluorophenyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chloro-4-fluorophenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFO/c13-11-7-9(4-5-12(11)14)8-2-1-3-10(15)6-8/h1-7,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIZDRGLFHKEQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90683528 | |

| Record name | 3'-Chloro-4'-fluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261943-34-3 | |

| Record name | 3'-Chloro-4'-fluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Modification of the Phenolic Hydroxyl Group:

Etherification: Conversion of the hydroxyl group to various ethers (e.g., methyl, ethyl, benzyl (B1604629) ethers) can probe the importance of the hydrogen bond donating ability of the phenol (B47542).

Esterification: Formation of esters with different carboxylic acids can introduce a variety of functional groups and explore the impact of the electronic nature of the substituent.

Substitution on the Phenolic Ring:

Introduction of Substituents: Utilizing the directing effect of the hydroxyl group, various substituents (e.g., halogens, nitro groups, alkyl groups) can be introduced at the ortho and para positions to investigate the influence of steric and electronic factors.

Modification of the 3 Chloro 4 Fluorophenyl Ring:

Variation of Halogen Substituents: Replacing the chloro and fluoro atoms with other halogens (bromo, iodo) or with other electron-withdrawing or electron-donating groups can provide insights into the role of these substituents.

Mechanistic Investigations of Biological Activity: in Vitro and Pre Clinical Perspectives

Identification and Validation of Molecular Targets

The initial step in understanding the biological effects of a compound involves identifying its direct molecular binding partners. This is typically achieved through a series of in vitro assays.

Enzyme Inhibition and Activation Assays (in vitro)

Comprehensive screening of 3-(3-chloro-4-fluorophenyl)phenol against a broad range of enzymatic assays is a critical step to identify potential therapeutic targets or mechanisms of toxicity. However, there is currently no publicly available research detailing the screening of this specific compound for its ability to inhibit or activate any enzymes. Consequently, its enzyme interaction profile remains unknown.

Receptor Binding and Modulation Studies (in vitro)

To determine if this compound interacts with cell surface or nuclear receptors, radioligand binding assays and functional assays are employed. These studies would reveal whether the compound acts as an agonist, antagonist, or allosteric modulator of any given receptor. At present, no studies have been published that investigate the receptor binding profile of this compound.

Protein-Protein and Protein-Nucleic Acid Interaction Profiling

Disruption or stabilization of protein-protein or protein-nucleic acid interactions is another key mechanism through which small molecules can exert biological effects. Methodologies such as co-immunoprecipitation, yeast two-hybrid screens, or surface plasmon resonance could elucidate such activities. There is no available literature or data from such studies for this compound.

Cellular Pathway Modulation and Signaling Cascade Analysis in In Vitro Cell Lines

Following the identification of molecular targets, the focus shifts to understanding how these interactions translate into changes in cellular function. This is assessed by studying the compound's effects on signaling pathways within cultured cells.

Effects on Specific Intracellular Targets

Once a molecular target is identified, further studies would investigate the downstream consequences of its modulation within a cellular context. This could involve measuring changes in protein phosphorylation, second messenger levels, or other signaling events. As no primary molecular targets for this compound have been reported, there is no research available on its effects on specific intracellular signaling cascades.

Gene Expression and Proteomic Profiling

To gain a broader, unbiased view of the cellular response to a compound, techniques such as microarray analysis, RNA-sequencing (for gene expression), and mass spectrometry-based proteomics are utilized. These powerful tools can reveal global changes in gene and protein expression, offering insights into the pathways affected by the compound. A search of the scientific literature indicates that no gene expression or proteomic profiling studies have been conducted on cells treated with this compound.

While the chemical structure of this compound is defined, its biological activity and potential mechanisms of action remain entirely uncharacterized in the public domain. The lack of published in vitro and pre-clinical data, from enzyme and receptor assays to cellular and proteomic analyses, underscores that this compound is at a very early stage of scientific investigation. Future research is required to determine if this compound possesses any significant biological properties.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

The systematic investigation of how chemical structure relates to biological activity is fundamental to optimizing lead compounds. For biphenylphenols like this compound, SAR studies are crucial for enhancing potency and selectivity.

The design of this compound is rooted in established principles of medicinal chemistry. The biphenyl (B1667301) core provides a rigid scaffold that can orient functional groups in a defined three-dimensional space to interact with biological targets. The phenolic hydroxyl group can act as a hydrogen bond donor or acceptor, a common feature in many enzyme inhibitors.

The 3-chloro-4-fluorophenyl moiety is a key structural feature often introduced to enhance biological activity. The electronic properties of the halogen substituents can influence the compound's pKa, lipophilicity, and metabolic stability. For instance, in the development of tyrosinase inhibitors, the incorporation of a 3-chloro-4-fluorophenyl group in place of a 4-fluorobenzyl moiety was a deliberate strategy to improve inhibitory potency. This substitution was hypothesized to provide more favorable interactions within the enzyme's active site. Docking studies of related compounds have suggested that the chlorine atom can participate in stabilizing van der Waals interactions with hydrophobic residues in the target protein.

Lead optimization for a compound like this compound would involve systematically modifying each part of the molecule:

The Phenolic Ring: Altering the position of the hydroxyl group or introducing other substituents could modulate binding affinity and selectivity.

The Halogenated Phenyl Ring: The number, type, and position of halogen atoms can be varied to fine-tune electronic and steric properties, potentially improving target engagement and pharmacokinetic parameters.

In the absence of a known crystal structure of the target protein, ligand-based drug design strategies become paramount. Pharmacophore modeling is a powerful tool in this regard, identifying the essential three-dimensional arrangement of chemical features required for biological activity.

For a class of compounds like biphenylphenols, a pharmacophore model would typically be generated from a set of known active and inactive molecules. The key pharmacophoric features for this compound and its analogs would likely include:

A hydrogen bond acceptor (the phenolic oxygen).

A hydrogen bond donor (the phenolic hydrogen).

Two aromatic rings, representing the biphenyl scaffold.

A hydrophobic feature associated with the halogenated ring.

A hypothetical pharmacophore model for a biphenylphenol inhibitor is depicted below:

| Feature | Description |

| Aromatic Ring 1 (AR1) | The phenolic ring |

| Aromatic Ring 2 (AR2) | The 3-chloro-4-fluorophenyl ring |

| Hydrogen Bond Donor (HBD) | The phenolic hydroxyl group |

| Hydrogen Bond Acceptor (HBA) | The phenolic oxygen atom |

| Hydrophobic (HY) | The chloro- and fluoro-substituted region |

This model could then be used to screen virtual libraries for new compounds with a similar arrangement of features but potentially different chemical scaffolds, leading to the discovery of novel hits.

While SAR and modeling provide valuable insights, direct measurement of the binding affinity and thermodynamics of a ligand-target interaction is essential for confirming a hypothesized mechanism of action. Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the gold standards for this purpose.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This information can help to understand the driving forces behind the binding interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the binding kinetics of an interaction in real-time. It provides data on the association rate (kon) and dissociation rate (koff) of the ligand, from which the binding affinity (Kd) can be calculated.

Currently, there is no publicly available ITC or SPR data for the specific interaction of this compound with any biological target. Such studies would be a critical next step in its preclinical characterization. A hypothetical dataset from an SPR experiment is presented below for illustrative purposes.

| Compound | Target Protein | kon (M-1s-1) | koff (s-1) | Kd (nM) |

| This compound | Enzyme X | 1.5 x 105 | 3.0 x 10-3 | 20 |

| Reference Inhibitor | Enzyme X | 2.0 x 105 | 1.0 x 10-3 | 5 |

| This table represents hypothetical data for illustrative purposes. |

Selectivity Profiling and Off-Target Engagement in Complex Biological Systems (in vitro)

A crucial aspect of drug development is ensuring that a compound interacts selectively with its intended target. Off-target interactions can lead to unwanted side effects. For scaffolds like biphenyls, which can be somewhat promiscuous in their binding, comprehensive selectivity profiling is essential.

This is typically achieved by screening the compound against a panel of related and unrelated biological targets, such as other enzymes, receptors, and ion channels. For example, if this compound is being developed as a kinase inhibitor, it would be tested against a broad panel of kinases to determine its selectivity profile. A high degree of selectivity for the target kinase over others is a desirable attribute.

No specific selectivity profiling data for this compound is currently available in the public domain.

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations for Research Compounds

The ADME properties of a compound determine its bioavailability and half-life in the body. In vitro ADME assays are used early in the drug discovery process to identify potential liabilities.

Metabolic stability is a key determinant of a drug's in vivo half-life and oral bioavailability. The liver is the primary site of drug metabolism, and in vitro studies using liver-derived systems are predictive of in vivo metabolic clearance.

Hepatic Microsomes: These are vesicles of the endoplasmic reticulum from liver cells and contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolic reactions. Incubating a compound with hepatic microsomes can provide a measure of its susceptibility to CYP-mediated metabolism.

Hepatocytes: These are the main cell type in the liver and contain both phase I and phase II metabolic enzymes, providing a more complete picture of a compound's metabolic fate.

The metabolic stability of a compound is typically reported as its half-life (t1/2) in the in vitro system or as its intrinsic clearance (CLint). A compound with high metabolic stability will have a longer half-life and lower clearance.

While specific metabolic stability data for this compound is not available, the presence of the chloro- and fluoro-substituents is a common strategy to block potential sites of metabolism and enhance metabolic stability. However, the potential for unexpected metabolic pathways always exists. A representative data table for a metabolic stability study is shown below.

| Compound | System | t1/2 (min) | CLint (µL/min/mg protein) |

| This compound | Human Liver Microsomes | > 60 | < 5 |

| Control Compound | Human Liver Microsomes | 15 | 46.2 |

| This table represents hypothetical data for illustrative purposes. |

Plasma Protein Binding Assays

Information regarding the plasma protein binding affinity of this compound is not available in the public domain based on a comprehensive search of scientific literature. Standard assays, such as equilibrium dialysis, ultrafiltration, or surface plasmon resonance, are typically employed to determine the extent to which a compound binds to plasma proteins like albumin and alpha-1-acid glycoprotein. This binding can significantly influence the compound's pharmacokinetic profile, including its distribution and clearance. However, no studies reporting the results of such assays for this compound have been identified.

Membrane Permeability Studies (e.g., PAMPA, Caco-2 cell model)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based in vitro model used to predict passive transcellular permeability. It measures the ability of a compound to diffuse from a donor compartment, through a synthetic membrane coated with lipids, to an acceptor compartment. Data from PAMPA assays for this compound have not been reported in the reviewed literature.

The Caco-2 cell model is a widely accepted in vitro method that utilizes a human colon adenocarcinoma cell line to mimic the intestinal epithelial barrier. This assay provides insights into both passive and active transport mechanisms, as well as the potential for efflux by transporters like P-glycoprotein. Despite its importance in drug discovery and development, no studies detailing the permeability of this compound across Caco-2 cell monolayers have been found.

Due to the absence of experimental data, no data tables for plasma protein binding or membrane permeability can be generated for this compound.

Analytical Methodologies for Research Grade Quantification and Characterization

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental in separating 3-(3-Chloro-4-fluorophenyl)phenol from potential impurities, starting materials, and byproducts. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC is the most common mode employed for this purpose.

A typical HPLC method for the purity assessment of this compound would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a small amount of acid (e.g., acetic acid or phosphoric acid) to ensure the phenol (B47542) is in its protonated form, leading to sharper peaks. jcsp.org.pk

Detection Methods:

UV-Vis Detection: Due to the presence of the aromatic rings, this compound exhibits strong absorbance in the ultraviolet (UV) region. A UV-Vis detector set at a wavelength between 270 and 280 nm is commonly used for its detection and quantification. jcsp.org.pkresearchgate.net

Fluorescence Detection: For enhanced sensitivity, derivatization of the phenolic hydroxyl group with a fluorescent tag can be performed prior to HPLC analysis. scirp.orgscirp.org This approach is particularly useful for trace-level quantification.

Electrochemical Detection: This highly sensitive technique can be employed for the direct analysis of phenols, offering low detection limits. scirp.org

To improve the detectability of phenols, pre-column derivatization with reagents like 4-nitrobenzoyl chloride can be utilized, which introduces a chromophore that absorbs strongly in the UV region. scirp.orgresearchgate.net

Illustrative HPLC Purity Analysis Data:

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Acetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Retention Time | ~5.8 min |

| Purity (Area %) | >99.5% |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of volatile compounds. settek.comepa.gov However, due to the polar phenolic hydroxyl group, this compound has limited volatility and may exhibit poor peak shape on common GC columns. To overcome this, a derivatization step is typically required to convert the polar -OH group into a less polar, more volatile ether or ester. researchgate.net

Common derivatization reagents for phenols include:

Silylating Agents: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether. nih.gov

Acylating Agents: Acetic anhydride or other acylating agents can be used to form the corresponding acetate ester.

Alkylating Agents: Reagents like pentafluorobenzyl bromide (PFBBr) form stable ether derivatives that are highly responsive to an electron capture detector (ECD), providing excellent sensitivity. settek.comepa.gov

Once derivatized, the resulting volatile compound can be readily analyzed by GC, typically using a non-polar or medium-polarity capillary column, such as a DB-5 or DB-1701. settek.comepa.gov A flame ionization detector (FID) is commonly used for quantification due to its robustness and linear response over a wide concentration range. nih.govluciditysystems.com

Example GC-FID Purity Analysis Parameters for a Derivatized Compound:

| Parameter | Value |

| Derivatizing Agent | BSTFA |

| Column | DB-5 (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |

| Detector | FID at 300 °C |

| Retention Time | Dependent on the specific derivative |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for both quantification and structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

LC-MS/MS is a highly sensitive and selective technique that combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. This method is ideal for the trace-level quantification and unambiguous identification of this compound in complex matrices.

For the analysis of phenols, atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in negative ion mode are commonly employed. shimadzu.com The deprotonated molecule [M-H]⁻ is selected as the precursor ion in the first quadrupole. This ion is then fragmented by collision-induced dissociation (CID), and specific product ions are monitored in the second quadrupole. This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and reduces background noise. researchgate.net

Hypothetical LC-MS/MS Parameters:

| Parameter | Value |

| LC Column | C18 (e.g., 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |

| Gradient | 40% B to 90% B over 10 min |

| Ionization Mode | ESI Negative |

| Precursor Ion (Q1) | m/z 241 |

| Product Ions (Q3) | e.g., m/z 205, m/z 177 |

| Collision Energy | Optimized for specific transitions |

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation

GC-MS is an invaluable tool for the structural elucidation of volatile compounds and their derivatives. After derivatization, the TMS ether of this compound can be separated by GC and introduced into the mass spectrometer. Electron ionization (EI) is typically used, which generates a reproducible fragmentation pattern that serves as a "fingerprint" for the compound.

The mass spectrum of the derivatized compound would be expected to show a molecular ion peak corresponding to the TMS derivative, along with characteristic fragment ions resulting from the loss of methyl groups, the TMS group, and cleavage of the aromatic rings. This fragmentation pattern can be used to confirm the identity of the compound.

Expected GC-MS Data for TMS-derivatized this compound:

| Parameter | Value |

| Derivatizing Agent | BSTFA |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Ionization Mode | Electron Ionization (70 eV) |

| Expected Molecular Ion [M]⁺ | m/z 314 |

| Major Fragment Ions | Expected fragments from loss of CH₃, Si(CH₃)₃, Cl, F |

NMR-based Quantitative Analysis (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard. sigmaaldrich.com The signal intensity of a specific nucleus in an NMR spectrum is directly proportional to the number of those nuclei in the sample.

For the purity determination of this compound, a known amount of a certified internal standard is added to a precisely weighed sample of the compound. The ¹H NMR spectrum is then acquired under conditions that ensure accurate integration of the signals. By comparing the integral of a well-resolved proton signal from the analyte with that of a signal from the internal standard, the purity of the analyte can be calculated with high precision.

Given the presence of fluorine in the molecule, ¹⁹F qNMR can also be a powerful tool, offering a high degree of selectivity and sensitivity. sigmaaldrich.com

Illustrative ¹H qNMR Purity Calculation:

The purity of this compound can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

I = Integral of the signal

N = Number of protons for the integrated signal

MW = Molecular weight

m = mass

P = Purity of the standard

Spectrophotometric Methods (e.g., UV-Vis Spectroscopy) for Concentration Determination

UV-Vis spectroscopy is a fundamental technique for the quantitative analysis of aromatic compounds. The presence of the phenolic chromophore and the phenyl ring in this compound suggests it will exhibit characteristic absorption in the ultraviolet region of the electromagnetic spectrum. The position and intensity of the absorption maxima (λmax) are influenced by the electronic transitions within the molecule, which are in turn affected by the substituent groups on the aromatic rings.

Phenols typically display two primary absorption bands in the UV region. researchgate.netcdnsciencepub.com For the parent phenol molecule in a neutral aqueous solution, these bands are observed around 270 nm and 286 nm. scispace.com The presence of halogen substituents, such as chlorine and fluorine, on the phenyl rings of this compound is expected to cause a bathochromic (red) shift in these absorption bands. This is due to the electron-donating effect of the lone pairs on the halogen atoms, which can interact with the π-electron system of the aromatic rings, thereby lowering the energy required for electronic transitions.

For instance, the UV-Vis spectrum of 2-chlorophenol shows distinct absorption maxima. nist.govresearchgate.net While the exact λmax for this compound would need to be determined experimentally, it is anticipated to be in a similar range to other chlorofluorinated phenols. The concentration of this compound in a solution can be determined by measuring its absorbance at a specific wavelength (ideally the λmax) and applying the Beer-Lambert law, provided a pure standard is available to determine the molar absorptivity coefficient.

Table 1: Representative UV-Vis Absorption Data for Phenol and a Structurally Related Halogenated Phenol

| Compound | Solvent | Absorption Maximum (λmax) |

| Phenol | Water (pH 6.0) | 270 nm |

| Phenolate | Water (pH 12) | 286 nm |

| 2-Chlorophenol | Methanol | ~275 nm |

Note: The data presented for 2-Chlorophenol is an approximation based on available spectral data. The λmax for this compound would require experimental verification.

To ensure accurate quantification, the choice of solvent is crucial, as solvent polarity can influence the position and shape of the absorption bands. Common solvents for UV-Vis analysis of phenols include methanol, ethanol, and cyclohexane. cdnsciencepub.com

Electrochemical Methods for Detection and Characterization

Electrochemical techniques, particularly voltammetric methods, are highly sensitive and suitable for the detection and characterization of phenolic compounds. The electrochemical behavior of phenols is primarily governed by the oxidation of the hydroxyl group. The oxidation potential of a phenol is influenced by the nature and position of substituents on the aromatic ring.

The electrochemical oxidation of phenol typically involves the transfer of one electron and one proton to form a phenoxyl radical. uc.pt This process is generally irreversible. The presence of electron-withdrawing groups, such as chlorine and fluorine, on the aromatic ring of this compound is expected to make the compound more difficult to oxidize compared to unsubstituted phenol. This would result in a shift of the oxidation peak potential to more positive values.

Studies on the voltammetric behavior of substituted phenols have shown that the oxidation potential is dependent on factors such as the concentration of the analyte, the scan rate, and the pH of the supporting electrolyte. cdnsciencepub.comcdnsciencepub.comscispace.com For example, the oxidation of 4-chlorophenol has been studied using various electrode materials. researchgate.netup.ac.zascielo.org.mxacs.orgiwaponline.com

While specific oxidation potential values for this compound are not available, it is anticipated that cyclic voltammetry or differential pulse voltammetry could be used for its detection. The peak potential would serve as a qualitative indicator, while the peak current would be proportional to its concentration, allowing for quantitative analysis.

Table 2: General Electrochemical Behavior of Substituted Phenols

| Analytical Technique | Electrode | Typical Potential Range for Phenol Oxidation | Influencing Factors |

| Cyclic Voltammetry | Glassy Carbon Electrode (GCE) | +0.6 to +1.3 V (vs. SHE) | pH, scan rate, concentration |

| Differential Pulse Voltammetry | Platinum Electrode | Varies with substituent | pH, pulse amplitude, pulse width |

Note: The potential range is a general approximation for phenolic compounds and the specific oxidation potential for this compound would need to be determined experimentally.

The choice of electrode material is also a critical parameter in the electrochemical analysis of phenols. Glassy carbon, platinum, and various modified electrodes have been successfully employed for the detection of phenolic compounds. uc.ptscispace.com The development of a specific electrochemical sensor for this compound would involve optimizing the electrode material and experimental conditions to achieve high sensitivity and selectivity.

Potential Research Applications and Future Directions for 3 3 Chloro 4 Fluorophenyl Phenol

Utility as a Chemical Probe for Biological Pathway Elucidation

A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific protein or pathway, to understand its function. The structure of 3-(3-Chloro-4-fluorophenyl)phenol and its derivatives makes them suitable candidates for development as chemical probes, particularly for enzymes with well-defined catalytic pockets.

Research has focused on leveraging the 3-chloro-4-fluorophenyl moiety to design inhibitors for tyrosinase (TYR), a key enzyme in melanin (B1238610) biosynthesis. nih.gov The catalytic cycle of tyrosinase involves the hydroxylation of monophenols and the subsequent oxidation of o-diphenols to o-quinones. nih.gov By designing molecules that specifically interact with the active site of this enzyme, researchers can elucidate the structural and mechanistic details of its function.

Derivatives incorporating the 3-chloro-4-fluorophenyl group have been shown to fit within the tyrosinase catalytic cavity. nih.gov Molecular modeling studies indicate that the chlorine atom can stabilize the binding of these inhibitors through van der Waals interactions with specific amino acid residues like Ala286, Val283, and Phe90. nih.gov The fluorophenyl portion contributes through π-π stacking and potential fluorine bonding interactions. nih.gov By systematically modifying the structure of these inhibitors and observing the corresponding changes in inhibitory activity, researchers can map the topology of the enzyme's active site and better understand the forces that govern substrate and inhibitor binding. This makes the 3-chloro-4-fluorophenyl scaffold a valuable tool for probing the intricacies of the tyrosinase pathway, which is implicated in skin pigmentation disorders and neurodegenerative processes. nih.gov

Role as a Lead Compound or Scaffold in Early-Stage Drug Discovery Research

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better properties. The 3-chloro-4-fluorophenyl moiety has been identified as a crucial pharmacophoric feature for enhancing biological activity in several therapeutic areas. nih.gov

The most prominent example is in the development of tyrosinase inhibitors. nih.gov Researchers have demonstrated that incorporating the 3-chloro-4-fluorophenyl fragment into different chemical scaffolds can significantly improve inhibitory potency against tyrosinase from Agaricus bisporus (AbTYR), a common model for human tyrosinase. nih.gov The addition of a chlorine atom at the C-3 position of a 4-fluorophenyl-based inhibitor was shown to improve its inhibitory effects. nih.gov This strategy led to the development of new benzamide (B126) compounds with potent inhibitory activity. nih.gov

| Compound Derivative | Target | IC₅₀ (μM) |

| 4-fluorophenyl-based benzamide (1a) | AbTYR | 0.23 |

| 3-chloro-4-fluorophenyl-based benzamide (1d) | AbTYR | 0.19 |

| 4-fluorophenyl-based benzamide (1b) | AbTYR | 1.83 |

| 3-chloro-4-fluorophenyl-based benzamide (1e) | AbTYR | 1.72 |

Data derived from a study on tyrosinase inhibitors. nih.gov

Beyond tyrosinase inhibition, the broader structural class of halogenated biphenyls and diaryl ethers is prevalent in drug discovery. For instance, the structurally related 3-chloro-4-(4'-chlorophenoxy)aniline is a key intermediate in the synthesis of Rafoxanide, a salicylanilide (B1680751) used as an anthelmintic agent in veterinary medicine to control parasitic infestations. nih.gov Furthermore, molecules containing an N-(3-chloro-4-fluorophenyl) group are found in complex structures investigated as potential kinase inhibitors, a major class of cancer therapeutics. nih.gov The substitution pattern is also present in spirooxindole-based compounds designed as potent inhibitors of the Murine Double Minute 2 (MDM2) protein, a key target in oncology. brandeis.edunih.gov These examples underscore the value of the 3-chloro-4-fluorophenyl scaffold as a starting point for generating diverse compound libraries in the search for new therapeutic agents.

Applications in Materials Science (e.g., organic electronics, polymer chemistry, if applicable)

While the primary research focus for this compound and its close analogues has been in medicinal chemistry, its structure suggests potential applications in materials science. The core structure is essentially a substituted biphenyl (B1667301), a class of molecules known for its use in liquid crystals and as a backbone for organic light-emitting diodes (OLEDs).

Related m-aryloxy phenols have been utilized as components in the fabrication of OLEDs. mdpi.com The synthesis of 3-(4-bromophenoxy)phenol, for example, was undertaken specifically for its use in an organic light-emitting device. mdpi.com The rigid, conjugated system of biphenyls can facilitate charge transport, a critical property for organic electronic materials. The presence of halogen atoms (chlorine and fluorine) in this compound can further modulate its electronic properties, such as the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO). These halogens can also enhance thermal stability and influence molecular packing in the solid state.

In polymer chemistry, this compound could potentially serve as a monomer or a modifying additive. Incorporation of such halogenated aromatic units into a polymer backbone often leads to materials with improved flame retardancy, chemical resistance, and higher thermal stability. Therefore, future research could explore the polymerization of this compound or its derivatives to create new high-performance polymers for specialized applications.

Contribution to Mechanistic Organic Chemistry Research and Reaction Development

The synthesis of this compound and similar biaryl compounds is a subject of significant interest in mechanistic organic chemistry. The construction of the carbon-carbon bond between the two aromatic rings typically relies on transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.

The development of efficient synthetic routes provides a platform for studying fundamental principles of reactivity and selectivity. mit.edu For example, a recently developed "oxygenative" cross-coupling reaction enables the synthesis of diaryl ethers from Suzuki-Miyaura coupling partners, showcasing the intricate interplay between palladium-catalyzed cycles and oxidation pathways. acs.org Studying the synthesis of a molecule like this compound, which involves coupling partners with distinct electronic properties due to the chloro, fluoro, and hydroxyl groups, can provide valuable insights into these complex mechanisms. Researchers can investigate how these substituents affect catalyst activity, oxidative addition, transmetalation, and reductive elimination steps.

Furthermore, developing efficient methods for constructing such 3,4,5-trisubstituted phenol (B47542) derivatives is an active area of research. rsc.org These synthetic efforts drive the discovery of novel catalytic systems and reaction conditions with broader utility in organic chemistry, using the target molecule as a benchmark for success and a tool for mechanistic investigation. mit.eduacs.org

Emerging Research Areas and Unexplored Scientific Potential

The established role of the 3-chloro-4-fluorophenyl moiety as a potent pharmacophore in tyrosinase inhibition opens the door to several emerging research avenues. nih.gov Given that overproduction of melanin is linked to skin pigmentation disorders and may be involved in neurodegenerative conditions like Parkinson's disease, this compound scaffold could be explored for developing treatments in these areas. nih.gov

The application in materials science remains largely unexplored. A systematic investigation into the photophysical properties of this compound could reveal its potential as a building block for novel phosphorescent or fluorescent materials for OLEDs or chemical sensors. Its utility in creating specialty polymers with enhanced properties is another area ripe for exploration.

Additionally, the 3-chloro-4-fluorophenyl group has been found in other classes of biologically active molecules, including psychoactive designer drugs like 3-Chloro-4-fluorophenylpiperazine. wikipedia.org While distinct from the phenol derivative, this indicates that the moiety can be incorporated into scaffolds targeting the central nervous system, suggesting a broader, though currently unexplored, potential biological activity profile. The compound also serves as a versatile building block for more complex molecules, and its full potential in combinatorial chemistry and the synthesis of diverse molecular libraries has yet to be fully realized.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(3-Chloro-4-fluorophenyl)phenol with high purity?

Methodological Answer: Synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura) between halogenated aryl precursors. For example:

- Use 3-chloro-4-fluorophenylboronic acid and a phenol derivative in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) under inert conditions .

- Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase).

- Characterize intermediates via H/C NMR (CDCl₃, 400 MHz) and FT-IR (KBr pellet) to verify functional groups .

Q. How can the structure of this compound be validated experimentally?

Methodological Answer:

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (ethanol/water mixture). Use SHELXL for refinement and ORTEP-3 for visualization .

- Compare experimental bond lengths/angles with DFT-optimized geometries (B3LYP/6-311++G(d,p)) to confirm structural accuracy .

- Mass spectrometry : High-resolution ESI-MS (positive ion mode) to confirm molecular ion [M+H]⁺ and isotopic patterns for Cl/F .

Advanced Research Questions

Q. How do electronic effects of the chloro-fluorophenyl group influence the compound’s reactivity in functionalization reactions?

Methodological Answer:

- Perform DFT calculations (B3LYP with exact exchange corrections) to map electrostatic potential surfaces and identify electrophilic/nucleophilic sites .

- Experimentally test reactivity via electrophilic substitution (e.g., nitration: HNO₃/H₂SO₄ at 0°C). Monitor regioselectivity using H NMR and compare with computational predictions .

- Key Insight : The electron-withdrawing Cl/F groups direct substituents to the para position of the phenol ring, as shown in analogous compounds .

Q. How to resolve discrepancies between experimental and computational vibrational spectra?

Methodological Answer:

- Record FT-IR/Raman spectra (4000–400 cm⁻¹) and compare with DFT-simulated spectra (scaling factor: 0.961).

- Analyze deviations in C-Cl (750–650 cm⁻¹) and C-F (1250–1150 cm⁻¹) stretching modes. Adjust basis sets (e.g., 6-311++G(d,p) → cc-pVTZ) or include anharmonic corrections .

- Case Study : For 2,5-dichloro-p-xylene, B3LYP underestimated C-Cl frequencies by ~20 cm⁻¹; hybrid functionals (e.g., M06-2X) improved accuracy .

Q. What strategies are recommended for assessing the compound’s environmental toxicity with limited ecotoxicological data?

Methodological Answer:

- Use QSAR models (e.g., EPA EPI Suite) to predict biodegradability and bioaccumulation potential.

- Conduct in vitro assays :

- Acute toxicity: Microtox® (Vibrio fischeri luminescence inhibition, 30-min EC₅₀).

- Genotoxicity: Ames test (TA98 strain ± metabolic activation) .

- Compare with structurally similar chlorophenols (e.g., 4-chloro-3-methylphenol, log Kow = 2.8) to infer persistence .

Q. How to design a study investigating photostability under UV irradiation?

Methodological Answer:

- Prepare solutions in methanol/water (1:1) and irradiate using a UV chamber (λ = 254 nm, 25°C).

- Monitor degradation via HPLC-DAD (C18 column, gradient elution) at 0, 1, 3, and 6 hours.

- Identify photoproducts using LC-MS/MS and propose degradation pathways via radical trapping experiments (e.g., tert-butanol for hydroxyl radicals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.